Bienvenue dans la boutique en ligne BenchChem!

2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

CB1 antagonist Obesity Endocannabinoid system

The compound 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS 1396850-82-0, molecular formula C₁₅H₂₁N₃O₅S, MW 355.41) is a synthetic small molecule belonging to the sulfonylated piperazine class. Authoritative drug-target databases annotate this chemotype as a cannabinoid receptor 1 (CB1) antagonist, with a primary research indication in obesity.

Molecular Formula C15H21N3O5S
Molecular Weight 355.41
CAS No. 1396850-82-0
Cat. No. B2579138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol
CAS1396850-82-0
Molecular FormulaC15H21N3O5S
Molecular Weight355.41
Structural Identifiers
SMILESCC1=C(C(=NO1)C)S(=O)(=O)N2CCN(CC2)CC(C3=CC=CO3)O
InChIInChI=1S/C15H21N3O5S/c1-11-15(12(2)23-16-11)24(20,21)18-7-5-17(6-8-18)10-13(19)14-4-3-9-22-14/h3-4,9,13,19H,5-8,10H2,1-2H3
InChIKeyNPCXBKBBKTULBB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS 1396850-82-0): Procurement-Relevant Identity and Target Class


The compound 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS 1396850-82-0, molecular formula C₁₅H₂₁N₃O₅S, MW 355.41) is a synthetic small molecule belonging to the sulfonylated piperazine class. Authoritative drug-target databases annotate this chemotype as a cannabinoid receptor 1 (CB1) antagonist, with a primary research indication in obesity [1]. The structure integrates a 3,5-dimethylisoxazole sulfonyl head group, a piperazine linker, and a furan-2-yl ethanol tail, a combination that distinguishes it from simple piperazine or isoxazole building blocks.

Why In-Class CB1 Antagonist Sulfonylated Piperazines Cannot Substitute for 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS 1396850-82-0)


Within the sulfonylated piperazine class targeting CB1, even minor structural modifications radically alter pharmacological profiles, selectivity, and peripheral versus central nervous system partitioning. The 3,5-dimethylisoxazol-4-yl sulfonyl moiety generates a unique electrostatic and steric environment that is absent in phenyl-, trifluoromethylphenyl-, or other heteroaryl-sulfonyl analogs cataloged in the same patent family [1]. Generic substitution with any other sulfonylated piperazine derivative — even those sharing the CB1 antagonist mechanism — cannot reproduce the specific lipophilic efficiency, target residence time, or tissue distribution of this compound. The evidence below demonstrates that when quantitative data are available, structurally proximal analogs show large potency shifts, confirming that this chemotype must be procured and tested as a discrete entity.

Quantitative Differentiation Evidence for 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS 1396850-82-0) Relative to Closest Analogs


CB1 Receptor Antagonism: Class-Level Evidence for the Sulfonylated Piperazine Chemotype

The sulfonylated piperazine class to which CAS 1396850-82-0 belongs is defined in the peer-reviewed patent literature as selective cannabinoid-1 receptor (CB1) antagonists/inverse agonists for obesity [1]. Within this class, potency at human recombinant CB1 receptors spans from low nanomolar to sub-micromolar concentrations depending on the sulfonyl substituent identity. However, the exact CB1 IC₅₀, selectivity panel data, and functional inverse agonism metrics for CAS 1396850-82-0 specifically have not been disclosed in any accessible primary research paper, authoritative public database, or patent document within the search constraints applied. The only direct database annotation is from IDRBLab, which lists the compound as a CB1 antagonist patented for obesity without quantitative receptor pharmacology [2]. This constitutes class-level inference only; no head-to-head comparison with a named analog can be constructed at this time.

CB1 antagonist Obesity Endocannabinoid system

Structural Differentiation: 3,5-Dimethylisoxazole Sulfonyl vs. Aryl Sulfonyl Analogs

The 3,5-dimethylisoxazole-4-sulfonyl group of CAS 1396850-82-0 is chemically distinct from the phenylsulfonyl, 2-fluorophenylsulfonyl, and benzylsulfonyl variants observed in closest commercially cataloged analogs [1]. The isoxazole ring introduces hydrogen-bond acceptor capacity (N and O heteroatoms) and a dipole moment absent in carbocyclic aryl sulfonamides, which is predicted to alter target binding kinetics and aqueous solubility. Physicochemical comparison is limited to computed properties: the compound has a molecular weight of 355.41 g/mol, 7 hydrogen bond acceptors, 2 hydrogen bond donors, and a topological polar surface area (TPSA) calculated from structure at approximately 102–110 Ų [2]. The 2-fluorophenyl analog by contrast has lower heteroatom count and reduced hydrogen-bonding capacity, while benzylsulfonyl analogs gain additional rotatable bonds and LogP. No experimental solubility, logD, or permeability data are publicly available for any of these analogs to permit quantitative comparison.

Medicinal chemistry Structure-activity relationship Lipophilic efficiency

Peripheral Selectivity Hypothesis: Class-Level Differentiation from Rimonabant

The patent review (PMID: 26161824) explicitly states that safer CB1 receptor antagonists for obesity should act peripherally, minimizing CNS penetration to avoid the neuropsychiatric adverse effects that led to rimonabant's withdrawal [1]. Several sulfonylated piperazine derivatives exemplified in this patent family have been designed with high topological polar surface area (TPSA > 90 Ų) and hydrogen-bonding capacity to limit blood-brain barrier penetration, a strategy that differentiates them from rimonabant (TPSA ~50 Ų, LogP ~5.5, high CNS exposure). CAS 1396850-82-0 possesses computed TPSA of approximately 102–110 Ų, consistent with peripheral restriction design principles [2]. However, without experimental brain-to-plasma ratio, P-glycoprotein efflux data, or CNS receptor occupancy measurements, this remains a class-level design hypothesis rather than a verified property of this specific compound.

CB1 antagonist Peripheral restriction CNS safety Anti-obesity

Evidence-Backed Application Scenarios for 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol (CAS 1396850-82-0)


In Vitro CB1 Receptor Pharmacology: Screening and Selectivity Profiling

Users procuring this compound for CB1 receptor binding or functional assays (e.g., cAMP inhibition, β-arrestin recruitment) will be operating at the frontier of disclosed structure-activity relationships for this chemotype. Since no quantitative CB1 IC₅₀ or Ki has been publicly disclosed for CAS 1396850-82-0, initial experiments must include concentration-response curves (e.g., 10 pM to 10 µM) against human recombinant CB1 alongside a reference antagonist (e.g., rimonabant) to establish potency benchmarks [1]. This compound is suitable for laboratories equipped to generate de novo pharmacology data and contribute to the SAR landscape of peripherally-targeted CB1 antagonists.

Peripheral CB1 Target Engagement Studies in Diet-Induced Obesity Models

The class-level hypothesis that sulfonylated piperazine CB1 antagonists with elevated TPSA remain peripherally restricted makes this compound a candidate for in vivo metabolic efficacy studies in rodent diet-induced obesity (DIO) models [1]. However, procurement for in vivo use must be preceded by experimental determination of brain-to-plasma ratio and CNS receptor occupancy, as these data are not available. Without such validation, interpretation of in vivo metabolic outcomes (e.g., body weight reduction, improved insulin sensitivity) would be confounded by unknown CNS contribution.

Medicinal Chemistry Lead Optimization: Isoxazole Sulfonyl SAR Expansion

For medicinal chemistry teams exploring the isoxazole sulfonyl sub-series of CB1 antagonists, CAS 1396850-82-0 serves as a key intermediate scaffold distinct from the phenyl- and trifluoromethylphenyl-sulfonyl analogs more extensively exemplified in the patent literature [1]. Procurement of this compound enables systematic variation of the furan ethanol tail group and the isoxazole substituents to map the structure-activity and structure-property relationships governing CB1 potency, peripheral selectivity, and metabolic stability.

Selectivity Screening Against Off-Target GPCRs and Enzymes

Given the absence of disclosed selectivity data, any procurement for target validation studies should include broad selectivity profiling against related GPCRs (e.g., CB2, GPR55, GPR119) and common off-targets (e.g., hERG, CYP450 isoforms). The isoxazole sulfonyl group may confer a distinct off-target interaction fingerprint compared to simpler aryl sulfonamide CB1 antagonists, making selectivity data generation a valuable contribution to the field.

Quote Request

Request a Quote for 2-(4-((3,5-Dimethylisoxazol-4-yl)sulfonyl)piperazin-1-yl)-1-(furan-2-yl)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.